molecular formula C20H51N3O7Si4 B13753389 Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- CAS No. 22803-29-8

Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-

Cat. No.: B13753389
CAS No.: 22803-29-8
M. Wt: 558.0 g/mol
InChI Key: JTFGXWXAESOYDL-UHFFFAOYSA-N
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Description

Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- is a complex organosilicon compound. It features a cyclotetrasiloxane core with multiple ethylamine groups attached via oxygen linkages. This compound is notable for its unique structure, which combines the properties of both silicon and organic amines, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- typically involves the reaction of a cyclotetrasiloxane precursor with ethylamine under controlled conditions. The process may include:

    Cyclotetrasiloxane Precursor Preparation: The precursor is synthesized through the hydrolysis and condensation of organosilicon compounds.

    Amination Reaction: The precursor is then reacted with ethylamine in the presence of a catalyst, often under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the silicon-oxygen framework.

    Substitution: The ethylamine groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.

    Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Medicine: Explored for use in developing new therapeutic agents.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine: A simpler amine with fewer functional groups.

    Cyclotetrasiloxane: Lacks the ethylamine groups but shares the silicon-oxygen core.

    Diethylamine: Contains two ethyl groups but lacks the complex silicon framework.

Uniqueness

Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- is unique due to its combination of silicon and organic amine functionalities, providing a versatile platform for various applications.

Properties

CAS No.

22803-29-8

Molecular Formula

C20H51N3O7Si4

Molecular Weight

558.0 g/mol

IUPAC Name

N-[[4-butyl-6,8-bis(diethylaminooxy)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine

InChI

InChI=1S/C20H51N3O7Si4/c1-12-19-20-31(8)27-32(9,24-21(13-2)14-3)29-34(11,26-23(17-6)18-7)30-33(10,28-31)25-22(15-4)16-5/h12-20H2,1-11H3

InChI Key

JTFGXWXAESOYDL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)ON(CC)CC)C

Origin of Product

United States

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